molecular formula C9H14N2 B1627163 1-(3-Methylpyridin-2-YL)propan-2-amine CAS No. 91054-51-2

1-(3-Methylpyridin-2-YL)propan-2-amine

Cat. No. B1627163
CAS RN: 91054-51-2
M. Wt: 150.22 g/mol
InChI Key: NTUIIOHWZULYBI-UHFFFAOYSA-N
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Description

1-(3-Methylpyridin-2-yl)propan-2-amine is a chemical compound with the empirical formula C9H14N2. It has a molecular weight of 150.22 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The SMILES string of 1-(3-Methylpyridin-2-yl)propan-2-amine is CC(N)Cc1ncccc1C . The InChI is 1S/C9H14N2/c1-7-4-3-5-11-9(7)6-8(2)10/h3-5,8H,6,10H2,1-2H3 .

Scientific Research Applications

  • Chemical Synthesis

    • Summary of Application : “1-(3-Methylpyridin-2-YL)propan-2-amine” is used in the synthesis of novel pyridine derivatives .
    • Methods of Application : The compound is used in palladium-catalyzed Suzuki cross-coupling reactions with arylboronic acids .
    • Results or Outcomes : The reaction results in the efficient synthesis of a series of novel pyridine derivatives in moderate to good yield .
  • Nuclear Magnetic Resonance (NMR) Spectroscopy

    • Summary of Application : “1-(3-Methylpyridin-2-YL)propan-2-amine” is used in NMR spectroscopy for qualitative data analysis .
    • Methods of Application : The compound is diluted to 4 mg/mL in CD3OD containing TMS for 0 ppm reference and dimethylfumarate as a quantitative internal standard. The parameters for the 400 MHz NMR spectrometer include a spectral width containing -3 ppm through 13 ppm, a pulse angle of 90 degrees, and a delay between pulses of 45 seconds .
    • Results or Outcomes : The NMR spectrum of “1-(3-Methylpyridin-2-YL)propan-2-amine” is obtained for qualitative data analysis .

Safety And Hazards

Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product . The buyer assumes responsibility to confirm product identity and/or purity .

properties

IUPAC Name

1-(3-methylpyridin-2-yl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-7-4-3-5-11-9(7)6-8(2)10/h3-5,8H,6,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTUIIOHWZULYBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)CC(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20586311
Record name 1-(3-Methylpyridin-2-yl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20586311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Methylpyridin-2-YL)propan-2-amine

CAS RN

91054-51-2
Record name 1-(3-Methylpyridin-2-yl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20586311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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